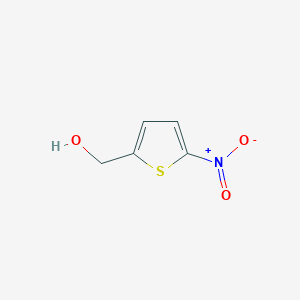

(5-Nitrothiophen-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-nitrothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNOWSBTIMNUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318409 | |

| Record name | (5-nitrothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20898-85-5 | |

| Record name | 20898-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-nitrothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Nitrothiophen 2 Yl Methanol

Direct Synthesis Routes for (5-Nitrothiophen-2-yl)methanol

The most straightforward approach to synthesizing this compound involves the chemical reduction of its corresponding aldehyde, 2-Formyl-5-nitrothiophene.

The conversion of the aldehyde functional group in 2-Formyl-5-nitrothiophene to a hydroxymethyl group is a standard reduction reaction in organic synthesis. This transformation is a key step in the synthesis of various biologically active molecules. chemrxiv.org

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this specific transformation due to its mild nature and selectivity for aldehydes and ketones. harvard.edu The reaction is typically performed in a protic solvent, with methanol (B129727) being a frequent choice. chemrxiv.orgresearchgate.net

The procedure generally involves dissolving the starting material, 2-Formyl-5-nitrothiophene, in methanol and cooling the solution to 0 °C. researchgate.net Sodium borohydride is then added portion-wise to control the reaction rate and temperature. chemrxiv.orgresearchgate.net The reaction mixture is subsequently allowed to warm to room temperature over a period of a few hours to ensure the reduction is complete. chemrxiv.orgresearchgate.net The use of protic solvents like methanol is crucial as they can protonate the intermediate alkoxide, although they also react slowly with the NaBH₄, necessitating the use of excess reagent. harvard.edunumberanalytics.com

Optimization of this reduction focuses on maximizing the yield of this compound while minimizing side reactions. Key parameters include the molar ratio of the reductant, temperature, and reaction time. Research has shown that using approximately 2.0 equivalents of sodium borohydride relative to the aldehyde ensures complete conversion. chemrxiv.orgresearchgate.net

Following the reaction, a careful work-up procedure is necessary. The pH of the solution is adjusted to neutral (pH 7) using an aqueous acid solution, such as 1 M hydrochloric acid, to quench any remaining NaBH₄ and protonate the alcohol product. researchgate.net The crude product is then purified, typically by column chromatography, to isolate the desired alcohol. researchgate.net These optimized procedures have been reported to yield this compound in high purity and excellent yields, often around 99%. researchgate.net

Table 1: Conditions for the Reduction of 2-Formyl-5-nitrothiophene

| Parameter | Value/Condition | Source |

| Starting Material | 2-Formyl-5-nitrothiophene | chemrxiv.org, researchgate.net |

| Reagent | Sodium Borohydride (NaBH₄) | chemrxiv.org, researchgate.net |

| Reagent Stoichiometry | ~2.0 equivalents | chemrxiv.org, researchgate.net |

| Solvent | Methanol (MeOH) | chemrxiv.org, researchgate.net |

| Initial Temperature | 0 °C | chemrxiv.org, researchgate.net |

| Reaction Time | 2-5 hours | chemrxiv.org, researchgate.net |

| Work-up | pH adjustment with aq. HCl | researchgate.net |

| Purification | Column Chromatography | researchgate.net |

| Reported Yield | 99% | researchgate.net |

Reduction of 2-Formyl-5-nitrothiophene to this compound

Advanced Synthetic Techniques Relevant to Nitrothiophene Derivatives

The synthesis of functionalized thiophenes, including nitro-substituted derivatives, benefits from a range of advanced catalytic and selective transformation techniques. These methods offer efficient and controlled ways to introduce various functional groups onto the thiophene (B33073) ring.

Catalytic Approaches in Thiophene Functionalization

Catalytic C-H bond activation has emerged as a powerful tool for the direct functionalization of thiophenes, providing an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. mdpi.com

Palladium-catalyzed reactions are particularly prominent in this area. For example, direct C-H arylation at the C2 and C3 positions of the thiophene ring has been achieved, offering a practical one-pot procedure for preparing diverse thieno-fused heterocycles. mdpi.com The choice of catalyst, ligands, and reaction conditions is crucial for controlling the regioselectivity of these transformations. mdpi.com

Another significant catalytic method is the palladium-catalyzed C-H alumination of thiophenes. acs.org This process utilizes a palladium catalyst, such as [Pd(PCy₃)₂], to selectively metalate the C2-position of the thiophene ring with an aluminum hydride reagent. acs.org The resulting organoaluminum compounds are stable and can serve as versatile intermediates for further functionalization. acs.org

Table 1: Examples of Catalytic Functionalization of Thiophene Derivatives

| Catalyst/Reagent System | Type of Functionalization | Position(s) | Reference |

| Pd(OAc)₂ / Ligands | Direct C-H Arylation | C2 and C3 | mdpi.com |

| [Pd(PCy₃)₂] / Aluminum Hydride | C-H Alumination | C2 | acs.org |

| Pd(0) / Suzuki-Miyaura Cross-Coupling | Arylation | Varies | mdpi.com |

| Ru-NHC catalytic system | Asymmetric Hydrogenation | Not specified | rsc.org |

Chemo- and Regioselective Transformations

Achieving chemo- and regioselectivity is a central challenge in the synthesis of polysubstituted thiophenes. The inherent reactivity differences of the various positions on the thiophene ring, influenced by existing substituents, must be carefully managed.

Palladium/norbornene (Pd/NBE) cooperative catalysis has been developed for the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions. nih.gov This method demonstrates excellent functional group tolerance and complete site- and regioselectivity, enabled by specific arsine ligands and a unique amide-based norbornene. nih.gov This allows for the synthesis of complex, fully substituted thiophenes that are otherwise difficult to prepare. nih.gov

The nitration of aromatic compounds, a key step in the synthesis of nitrothiophenes, often suffers from a lack of regioselectivity and harsh reaction conditions. frontiersin.orgnih.gov Modern approaches focus on developing more environmentally benign and selective nitration protocols using dilute aqueous nitric acid and various activation methods like sonication or microwave irradiation to improve yields and regioselectivity. frontiersin.orgnih.gov

Furthermore, the Vicarious Nucleophilic Substitution (VNS) of hydrogen offers a powerful method for introducing substituents into nitroarenes, including nitrothiophenes. clockss.org This reaction proceeds with high regioselectivity, typically at positions ortho or para to the nitro group, and allows for the introduction of various carbon, nitrogen, and oxygen nucleophiles. clockss.org

Table 2: Examples of Chemo- and Regioselective Transformations

| Method | Transformation | Selectivity | Key Features | Reference |

| Pd/NBE Cooperative Catalysis | Vicinal Difunctionalization | C4 and C5 positions | High functional group tolerance, robust conditions | nih.gov |

| Aqueous Phase Nitration | Electrophilic Nitration | Varies | Environmentally benign, improved regioselectivity | frontiersin.orgnih.gov |

| Vicarious Nucleophilic Substitution (VNS) | Nucleophilic Substitution of Hydrogen | Ortho/para to nitro group | High regioselectivity, broad scope of nucleophiles | clockss.org |

| Sequential One-Pot Synthesis | Thiophene Ring Formation | Multi-substituted | Condensation/S-alkylation/intramolecular aldol (B89426) sequence | researchgate.net |

These advanced synthetic strategies provide a robust toolbox for the precise and efficient synthesis of this compound and other functionalized nitrothiophene derivatives, enabling the creation of complex molecules for various applications.

Chemical Transformations and Reaction Mechanisms Involving 5 Nitrothiophen 2 Yl Methanol

(5-Nitrothiophen-2-yl)methanol is a versatile building block in organic synthesis, possessing two primary sites of reactivity: the hydroxyl group of the methanol (B129727) moiety and the nitro group on the thiophene (B33073) ring. These functional groups allow for a range of chemical transformations, enabling the synthesis of diverse derivatives.

Computational Chemistry and Theoretical Investigations of 5 Nitrothiophen 2 Yl Methanol and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method in computational quantum chemistry for studying the electronic structure of many-body systems. rsc.org It is widely used to predict the properties of nitrothiophene derivatives due to its balance of accuracy and computational cost. acs.orgresearchgate.net

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. For derivatives of (5-Nitrothiophen-2-yl)methanol, this is typically performed using DFT methods, such as the B3LYP functional, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p). connectedpapers.comevitachem.com The process involves iteratively solving self-consistent field equations until a stationary point is reached, which is confirmed by the absence of imaginary frequencies in subsequent vibrational frequency calculations. researchgate.net

The optimized geometry provides key structural parameters, including bond lengths and bond angles. For example, in a study of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline (B1680401), the geometry was optimized using the B3LYP/6-31G(d,p) level of theory. acs.orgconnectedpapers.com Similarly, the structure of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline was optimized using both HF and DFT/B3LYP methods with a 6-311++G(d,p) basis set, showing excellent agreement with experimental X-ray crystal structures. evitachem.com These calculations reveal a typically planar structure for the thiophene (B33073) ring, with the nitro group tilted slightly with respect to the ring. unicamp.br

Table 1: Selected Optimized Geometrical Parameters for a (5-Nitrothiophen-2-yl) Derivative (Note: Data is illustrative, based on findings for related structures like 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline. Specific values for the parent methanol (B129727) compound may vary.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-S (thiophene) | ~1.7 Å |

| C-N (nitro group) | ~1.4 Å | |

| N-O (nitro group) | ~1.2 Å | |

| Bond Angle | O-N-O (nitro group) | ~125° |

| C-C-N (thiophene-nitro) | ~120° |

The electronic properties of a molecule are critical to understanding its reactivity and potential applications. DFT calculations are extensively used to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. nih.gov

For a derivative, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, the HOMO and LUMO energies were calculated to be -6.0504 eV and -3.2446 eV, respectively, resulting in an energy gap of 2.8058 eV. connectedpapers.com In another series of pyrazole (B372694) derivatives, HOMO values ranged from -0.20 to -0.21 eV and LUMO values from -0.11 to -0.09 eV, indicating a strong electron-accepting capacity, which is significant for their biological activation mechanism. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For nitrothiophene derivatives, the MEP map typically shows the most negative potential located over the oxygen atoms of the nitro group, indicating these as likely sites for electrophilic attack. researchgate.net Positive potentials are often found over the hydrogen atoms, suggesting sites for nucleophilic attack. researchgate.net This analysis helps in predicting intermolecular interactions and the molecule's binding behavior. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a (5-Nitrothiophen-2-yl) Derivative

| Parameter | Energy (eV) |

| E(HOMO) | -6.0504 connectedpapers.com |

| E(LUMO) | -3.2446 connectedpapers.com |

| Energy Gap (ΔE) | 2.8058 connectedpapers.com |

DFT calculations provide a reliable means of predicting spectroscopic properties, which can be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Invariant Atomic Orbital (GIAO) method. nih.gov Studies on nitrothiophene derivatives show good agreement between the calculated and experimental chemical shifts, aiding in the correct assignment of signals. researchgate.net For instance, in a complex hydrazone derivative, the calculated chemical shifts for thiophene ring protons were found to be in close agreement with the experimental values. researchgate.net

IR Spectroscopy: The vibrational frequencies (IR spectra) of molecules can be computed using DFT. The calculated frequencies are often systematically higher than experimental ones, so they are scaled using specific factors (e.g., 0.967) to improve the correlation. researchgate.netevitachem.com These theoretical spectra help in assigning the vibrational modes of functional groups, such as the characteristic stretching vibrations of the C=N, C-N, and NO₂ groups in various derivatives. researchgate.netnih.gov

UV-Vis Spectroscopy: The electronic absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations can determine the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to n→π* or π→π* electronic transitions. Calculations are often performed both in the gas phase and in solvents like ethanol (B145695) or methanol to account for solvent effects, providing insights that align well with experimental UV-Vis spectra. evitachem.com

Global reactivity descriptors, derived from the energies of frontier molecular orbitals, offer a quantitative measure of a molecule's chemical reactivity and stability. connectedpapers.comresearchgate.net These parameters are calculated using the energies of HOMO and LUMO and include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

These descriptors are valuable for predicting how a molecule will behave in a chemical reaction and are instrumental in fields like drug design. nih.gov

Table 3: Calculated Global Reactivity Descriptors for a (5-Nitrothiophen-2-yl) Derivative (Based on values for 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline connectedpapers.com)

| Descriptor | Formula | Calculated Value (eV) |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -4.6475 |

| Electronegativity (χ) | -μ | 4.6475 |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 1.4029 |

| Chemical Softness (S) | 1 / (2η) | 0.3564 |

| Electrophilicity Index (ω) | μ² / (2η) | 7.6835 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While extensive MD studies specifically on this compound are not widely reported, the technique has been applied to its derivatives to understand their dynamic behavior, particularly in biological contexts.

For instance, MD simulations have been used to investigate the stability of complexes formed between nitrothiophene derivatives and enzymes. nih.gov These simulations can reveal how a ligand interacts with the active site of a protein, the stability of the binding pose, and the nature of intermolecular forces like hydrogen bonds. nih.gov In a study of a 2-nitrothiophene (B1581588) ligand within a T4 lysozyme (B549824) mutant, MD simulations were performed using a modified GROMOS 53A6 force field with explicit water molecules. connectedpapers.com Another study on nitro-thiophene substituted compounds as potential inhibitors of the SARS-CoV-2 main protease used MD simulations to assess the behavior of the ligands in the binding site. Such simulations typically run for hundreds of nanoseconds to observe the system's evolution at an atomic level. nih.gov The development of accurate force-field parameters, which describe the potential energy of the system, is critical for the reliability of these simulations.

Quantum Chemical Calculations

Quantum chemical calculations encompass a range of methods used to investigate molecular properties, with Density Functional Theory being a prominent example as detailed above. Beyond DFT, other methods are also employed to study nitrothiophene derivatives.

Hartree-Fock (HF) theory is another ab initio method that has been used, often in conjunction with DFT, to provide a comparative analysis of molecular properties like geometry and vibrational frequencies. evitachem.com While generally less accurate than DFT for many systems due to its neglect of electron correlation, the comparison can be informative.

Semi-empirical methods, which use parameters derived from experimental data to simplify calculations, have also been applied. For example, the MNDO (Modified Neglect of Diatomic Overlap) technique was used to create a theoretical model for the reaction of a dinitrothiophene derivative. unicamp.br These methods are computationally less expensive than ab initio approaches, allowing for the study of larger molecular systems or longer timescales, though with a trade-off in accuracy. The choice of computational method ultimately depends on the specific property being investigated and the desired balance between accuracy and computational resources.

Analysis of Atomic Charges and Dipole Moments

In derivatives of this compound, the nitro group (–NO₂) acts as a strong electron-withdrawing group, significantly influencing charge distribution across the thiophene ring. DFT calculations on related 5-nitrothiophene structures, such as 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, have shown that the sulfur atom in the thiophene ring carries a notable positive charge. nih.gov Conversely, the nitrogen and oxygen atoms of the nitro group accumulate significant negative charge. For instance, in one study on a Schiff base derivative, Mulliken population analysis revealed that the oxygen atoms of the nitro group are highly electronegative. mdpi.com This charge polarization is a key feature of the molecule.

The uneven charge distribution results in a significant molecular dipole moment. Theoretical calculations on various (5-nitrothiophen-2-yl)methylene derivatives have confirmed their polar nature. mdpi.comresearchgate.net The magnitude of the dipole moment is an important factor in solvent-solute interactions and is crucial for understanding how these molecules behave in different chemical environments, including biological systems where it can influence drug-receptor interactions. mdpi.commdpi.com For example, in a study of hydrazone ligands derived from 5-nitrothiophene, the calculated dipole moment was found to be relatively high, indicating significant polarity. mdpi.com

Table 1: Representative Calculated Atomic Charges from Mulliken Population Analysis for a 5-Nitrothiophene Derivative

| Atom/Group | Calculated Charge (example value) | Implication |

| Sulfur (in thiophene) | Positive (+0.599 e) nih.gov | Electron deficient center |

| Nitrogen (in NO₂) | Positive | Electron-withdrawing effect |

| Oxygen (in NO₂) | Negative | High electron density, potential for H-bonding |

| Quinoxaline Nitrogens | Negative (-0.848 e, -0.477 e) nih.gov | Electronegative centers, sites for interaction |

Note: The values are illustrative and taken from a study on a complex derivative, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline. nih.gov The exact values will vary depending on the specific derivative and the computational method used.

Non-Linear Optical (NLO) Properties

Non-linear optics (NLO) describes the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light, a phenomenon typically observed at high light intensities. wikipedia.org Molecules with large NLO responses are of great interest for applications in optoelectronics, including frequency conversion and optical switching. rsc.org The key to a significant molecular NLO response is often a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT) upon excitation.

This compound and its derivatives are promising candidates for NLO materials. The thiophene ring acts as an effective π-conjugated bridge, while the nitro group serves as a potent electron acceptor. The methanolic group or other substituents can be modified to act as electron donors, completing the D-π-A motif.

Theoretical DFT calculations are widely used to predict NLO properties, specifically the first hyperpolarizability (β), which is the molecular measure of the second-order NLO response. mdpi.com Studies on various thiophene-based systems have shown that:

Donor-Acceptor Strength: The strength of the electron donor and acceptor groups significantly impacts the hyperpolarizability. Introducing strong electron donor groups enhances the NLO response. scirp.orgresearchgate.net

π-Conjugation Length: Increasing the length of the π-conjugated system, for instance by using oligothiophenes, can lead to a substantial increase in the β value. researchgate.net

Solvent Effects: The polarity of the surrounding medium can influence the NLO properties. researchgate.net

For derivatives of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, the calculated first hyperpolarizability was found to be significantly higher than that of the reference molecule urea, indicating a notable NLO response. researchgate.net This enhancement is attributed to the charge transfer from the phenyl ring (donor) to the nitro-thiophene moiety (acceptor). researchgate.net The low energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in these molecules is often correlated with high β values. mdpi.comresearchgate.net

Table 2: Calculated NLO Properties for a Representative Thiophene Derivative

| Property | Symbol | Calculated Value (example) | Unit |

| Dipole Moment | μ | 6.54 Debye | D |

| Mean Polarizability | ⟨α⟩ | 33.58 x 10⁻²⁴ | esu |

| First Hyperpolarizability | β | 14.81 x 10⁻³⁰ | esu |

Note: The values are illustrative and taken from a theoretical study on 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline using the B3LYP/6-311++G(d,p) method. researchgate.net

Mechanistic Insights from Computational Studies

Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions and to understand the nature of the non-covalent forces that govern molecular recognition and self-assembly.

Theoretical Investigations of Reaction Mechanisms

Understanding the mechanisms of chemical reactions is fundamental to optimizing reaction conditions and designing new synthetic routes. DFT calculations can map out the potential energy surface of a reaction, identifying intermediates, transition states, and activation barriers.

For thiophene systems, a key reaction is Nucleophilic Aromatic Substitution (SₙAr). A theoretical study on the SₙAr reaction of 2-methoxy-5-nitrothiophene (B1629715) with a secondary amine confirmed the formation of a zwitterionic Meisenheimer complex as a reaction intermediate. researchgate.net The calculations showed that the formation of this intermediate is the kinetically determining step, with a calculated activation barrier of 17.78 kcal/mol in methanol. researchgate.net The study further explored pathways for the decomposition of this intermediate, suggesting that a second amine molecule can act as a catalyst to facilitate the process. researchgate.net

Another crucial reaction is the reduction of the nitro group. The biological activity of many nitroaromatic compounds, including nitrothiophene derivatives with antituberculosis activity, is believed to proceed via the reduction of the nitro group to generate reactive nitrogen species. nih.govaablocks.com Computational studies support this, showing that the LUMO energy of these molecules is quite low, indicating a high electron affinity and favorability for reduction. aablocks.com

Synthesis of derivatives often involves standard reactions like reductive amination, where an aldehyde (e.g., 5-nitrothiophene-2-carboxaldehyde) reacts with an amine, followed by reduction of the resulting imine. While detailed computational studies on this specific reaction for this compound are not widely published, the general mechanisms are well-understood and amenable to theoretical investigation.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The way molecules interact with each other dictates their properties in the solid state, such as crystal packing, and their behavior in solution. Computational studies can quantify the strength and nature of these non-covalent interactions.

Hydrogen Bonding: The hydroxyl group of this compound and the amide/amine groups in its derivatives are potent hydrogen bond donors. The oxygen atoms of the nitro group and the nitrogen of imine or heterocyclic groups are effective hydrogen bond acceptors. Crystal structure analyses, supported by computational studies, frequently reveal extensive hydrogen bonding networks. For example, in 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol, a strong intramolecular O—H⋯N hydrogen bond is observed, which is a common feature in related Schiff bases. nih.gov Intermolecular hydrogen bonds, such as O—H⋯O interactions, often link molecules into dimers or more extended networks in the solid state. nih.gov

Halogen Bonding: Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.gov It has emerged as a powerful tool in crystal engineering. researchgate.net Computational studies on thiophene derivatives containing halogens (Cl, Br, I) have been used to evaluate the strength and geometry of halogen bonds. acs.org DFT calculations can quantify the interaction energies, which typically follow the trend I > Br > Cl. nih.gov These interactions can be strong and specific, for instance, between an iodine atom on a donor molecule and a pyridinic nitrogen on a thiophene-based acceptor, effectively directing the self-assembly of molecules into predictable supramolecular architectures. researchgate.netulb.ac.be

Table 3: Common Intermolecular Interactions in this compound Derivatives

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) | Significance |

| Hydrogen Bond | -OH, -NH | O (nitro), N (imine/pyridine) | 15-40 | Directs crystal packing, influences solubility |

| Halogen Bond | C-I, C-Br | N (pyridine), O (carbonyl) | 5-20 (C-X···N) acs.org | Supramolecular assembly, crystal engineering |

| π-π Stacking | Thiophene/Benzene (B151609) Ring | Thiophene/Benzene Ring | 5-10 | Stabilizes crystal structures |

| Chalcogen Bond | S (thiophene) | N (pyridine) | Weak | Contributes to supramolecular cohesion ulb.ac.be |

Applications in Advanced Organic Synthesis As a Key Intermediate

Precursor for Hypoxia-Activated Prodrugs

The presence of a nitroaromatic group makes (5-nitrothiophen-2-yl)methanol an ideal precursor for the design of hypoxia-activated prodrugs (HAPs). These prodrugs are engineered to be inactive in normal, oxygen-rich tissues but become activated in the low-oxygen (hypoxic) environments characteristic of solid tumors. nih.gov

This compound has been instrumental in the development of HAPs based on the lysine (B10760008) deacetylase (KDAC) inhibitor, panobinostat (B1684620). chemrxiv.orgchemrxiv.org The synthetic strategy involves coupling a derivative of this compound, which acts as the "bioreductive trigger," to the hydroxamic acid moiety of panobinostat. This modification masks the drug's activity. nih.gov

The synthesis begins with the reduction of the commercially available 5-nitrothiophene-2-carboxaldehyde (B54426) to this compound using a reducing agent like sodium borohydride (B1222165). nih.govchemrxiv.orgresearchgate.net The resulting alcohol is then typically converted to a more reactive species, such as (5-nitrothiophen-2-yl)methyl bromide, using phosphorus tribromide. nih.govresearchgate.net This bromide can then be used to alkylate a protected form of panobinostat, ultimately yielding the desired prodrug after deprotection steps. chemrxiv.org

Table 1: Synthesis of this compound and its Bromide Derivative

| Step | Starting Material | Reagent(s) | Product | Yield | Reference |

| 1 | 5-Nitrothiophene-2-carboxaldehyde | Sodium Borohydride, Methanol (B129727) | This compound | 79–99% | nih.govchemrxiv.org |

| 2 | This compound | Phosphorus Tribromide, Dichloromethane | (5-Nitrothiophen-2-yl)methyl bromide | 24–48% | chemrxiv.orgresearchgate.net |

Role of this compound in Bioreductive Cleavage

The nitrothiophene moiety derived from this compound is crucial for the hypoxia-selective activation of the prodrug. nih.gov In the low-oxygen environment of a tumor, reductase enzymes, such as NADPH-cytochrome P450 oxidoreductase (POR), reduce the nitro group. nih.govnih.gov This reduction initiates an electronic cascade, leading to the fragmentation of the linker and the release of the active drug, panobinostat. nih.gov This mechanism ensures that the potent cytotoxic drug is released preferentially at the tumor site, minimizing toxicity to healthy, well-oxygenated tissues. nih.gov Studies have shown that panobinostat prodrugs incorporating the nitrothiophene trigger are stable in normal oxygen conditions but undergo efficient cleavage to release panobinostat under hypoxic conditions. nih.gov

Synthesis of Thiazole (B1198619) and Thiosemicarbazone Derivatives

This compound serves as a convenient starting material for its corresponding aldehyde, 5-nitrothiophene-2-carboxaldehyde, which is a versatile precursor for various heterocyclic compounds, including thiazoles and thiosemicarbazones. The methanol is readily oxidized to the aldehyde, which then undergoes condensation reactions.

While the methanol itself does not directly undergo condensation, its oxidation product, 5-nitrothiophene-2-carboxaldehyde, is widely used. This aldehyde readily reacts with compounds containing active methylene (B1212753) groups. A key example is the Hantzsch thiazole synthesis, where the process starts by reacting 5-nitro-2-furaldehyde (B57684) (an analogue) with thiosemicarbazide (B42300) to form 5-nitrofuran-2-carbaldehyde thiosemicarbazone. medipol.edu.tr This intermediate is then condensed with various α-bromoarylethanone derivatives (α-haloketones) to yield the final 4-aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazole derivatives. medipol.edu.trnih.govmdpi.com This methodology is directly applicable to the 5-nitrothiophene analogue.

5-Nitrothiophene-2-carboxaldehyde, derived from the title methanol, is a common substrate for forming Schiff bases (imines) and hydrazones.

Schiff Bases: These are synthesized by the condensation reaction between 5-nitrothiophene-2-carboxaldehyde and various primary amines. tandfonline.comiucr.org For example, reacting the aldehyde with p-toluidine (B81030) in methanol yields the Schiff base 4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. iucr.org Similarly, condensation with 3,5-diamino-1,2,4-triazole produces the corresponding triazole Schiff base. tandfonline.com These compounds are of significant interest due to their potential as polydentate ligands for metal chelation. iucr.org

Hydrazones and Thiosemicarbazones: Reaction of the aldehyde with hydrazine (B178648) or its derivatives produces hydrazones. A particularly important class are thiosemicarbazones, formed by condensation with thiosemicarbazide or its N(4)-substituted derivatives. nih.govnih.gov This simple reaction creates a scaffold with diverse biological activities and metal-coordinating properties. Several thiosemicarbazone derivatives of 5-nitrothiophene-2-carboxaldehyde have been prepared and evaluated for various pharmacological activities. nih.govsmolecule.com

Table 2: Examples of Schiff Bases and Thiosemicarbazones from 5-Nitrothiophene-2-carboxaldehyde

| Product Type | Amine/Hydrazine Reactant | Product Name | Reference |

| Schiff Base | p-Toluidine | 4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline | iucr.org |

| Schiff Base | 3,5-Diamino-1,2,4-triazole | N3-[(E)-(5-nitrothiophen-2-yl)methylidene]-1H-1,2,4-triazole-3,5-diamine | tandfonline.com |

| Thiosemicarbazone | N-Methyl-thiosemicarbazide | 5-Nitro-2-Carboxyaldehydethiophen-N-Methyl-Thiosemicarbazone | nih.gov |

| Hydrazone | 1,3-Diaminoguanidine | 1,3-Bis-(5-nitrothiophene-2-yl-methylideneamino)-guanidine | scispace.com |

Intermediate for Pyrazole (B372694) Derivatives

This compound, via its aldehyde form, is a key starting material for the synthesis of pyrazole and pyrazoline derivatives. nih.govaablocks.com The common synthetic route involves a Claisen-Schmidt condensation of 5-nitrothiophene-2-carboxaldehyde with an appropriate ketone (e.g., a substituted acetophenone) to form an α,β-unsaturated carbonyl compound, commonly known as a chalcone (B49325). nih.govaablocks.com

This chalcone intermediate is then subjected to a cyclization reaction with a hydrazine derivative, such as hydrazine hydrate (B1144303) or phenylhydrazine. nih.govrdd.edu.iq This reaction typically proceeds in a solvent like ethanol (B145695) or acetic acid to yield the 4,5-dihydro-1H-pyrazole ring system, also known as a pyrazoline. nih.govaablocks.com These pyrazoline structures can be the final target or can be subsequently oxidized to the corresponding aromatic pyrazole ring. This approach has been used to generate libraries of nitrothiophene-containing pyrazoles for biological screening, particularly for antitubercular activity. nih.govaablocks.com

Building Block for 1,3,4-Thiadiazole (B1197879) Derivatives

The 5-nitrothiophene moiety is a recognized pharmacophore, and its incorporation into the 1,3,4-thiadiazole ring system has led to the development of compounds with significant biological activities. nih.govnih.gov this compound is a key precursor for these syntheses, typically by first being oxidized to the corresponding aldehyde, 5-nitrothiophene-2-carboxaldehyde. This aldehyde is a versatile intermediate for constructing the 1,3,4-thiadiazole core.

The general synthetic pathway involves the conversion of 5-nitrothiophene-2-carboxaldehyde into a thiosemicarbazone, followed by oxidative cyclization to yield the 2-amino-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole ring. This intermediate can then be further functionalized. Alternatively, the aldehyde can be converted to a carboxylic acid and then reacted with thiosemicarbazide, which upon cyclization under acidic conditions, forms the 2-amino-1,3,4-thiadiazole (B1665364) derivative. Another route involves the reaction of the corresponding carboxylic acid with hydrazine to form a hydrazide, which is then treated with carbon disulfide or a similar reagent to construct the thiadiazole ring. sphinxsai.com

A variety of 2,5-disubstituted-1,3,4-thiadiazole derivatives have been synthesized using this approach, where the C-2 position of the thiadiazole ring is modified with different amines or thioethers. nih.govtandfonline.com For instance, studies have reported the synthesis of novel 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazoles bearing an acyclic amine at the C-2 position, which have been investigated for their antileishmanial activity. tandfonline.comtandfonline.com Similarly, derivatives with (het)aryl thio pendants at the C-2 position have been developed and evaluated as potential antileishmanial agents. nih.govnih.gov

Table 1: Examples of 1,3,4-Thiadiazole Derivatives Synthesized from (5-Nitrothiophen-2-yl) Precursors

| Derivative Name | Starting Material (Implicit) | Key Reagents | Application/Research Focus | Reference |

|---|---|---|---|---|

| N-Cyclopropyl-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-amine | 5-Nitrothiophene-2-carboxaldehyde | Cyclopropylamine, Thiosemicarbazide, Oxidizing agent | Antileishmanial Activity | tandfonline.com |

| 2-(p-Tolylthio)-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole | 5-Nitrothiophene-2-carboxaldehyde | p-Tolylthiol, Thiosemicarbazide, Oxidizing agent | Antileishmanial Activity | nih.gov |

| Propyl 3-[5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-ylthio]propionate | 5-Nitrothiophene-2-carboxylic acid | 3-Mercaptopropionic acid propyl ester, Hydrazine | Antituberculosis Activity | sphinxsai.com |

Role in the Synthesis of Other Heterocyclic Systems

The utility of this compound extends beyond thiadiazoles to the synthesis of a diverse range of other heterocyclic systems. The compound can be used directly or converted into other reactive intermediates, such as the corresponding aldehyde or halide (e.g., 2-(chloromethyl)-5-nitrothiophene), to participate in various cyclization and multicomponent reactions. ontosight.aithieme-connect.com

One notable application is in the synthesis of pyrazole derivatives. Researchers have designed and synthesized 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives as potential antituberculosis agents. nih.gov The synthesis typically involves the Claisen-Schmidt condensation of 5-nitrothiophene-2-carboxaldehyde (derived from the methanol) with an appropriate acetophenone (B1666503) to form a chalcone, which is then cyclized with hydrazine hydrate to yield the dihydropyrazole ring. nih.gov

Furthermore, the (5-nitrothiophen-2-yl)methyl moiety has been incorporated into more complex fused heterocyclic systems like benzimidazoles. For example, the compound (1-{[1-(5-Nitro-thiophen-2-yl)-meth-(E)-ylidene]-amino}-1H-benzoimidazol-2-yl)-methanol has been synthesized, highlighting the role of the 5-nitrothiophene group as a key structural component in molecules with potential biological activities. ontosight.ai

Patents also describe the use of this compound in the synthesis of complex piperidine (B6355638) derivatives. For instance, it is a starting material for N-(4-chlorobenzyl)-N-((5-nitrothiophen-2-yl)methyl)piperidin-4-amine, which is an intermediate for modulators of nuclear receptor REV-ERB. google.com The synthesis involves the reaction of 2-(chloromethyl)-5-nitrothiophene (B1653994) (prepared from the methanol) with N-(4-chlorobenzyl)piperidin-4-amine. google.com This demonstrates the compound's value in constructing highly substituted and pharmacologically relevant nitrogen-containing heterocycles.

Table 2: Examples of Other Heterocyclic Systems Synthesized from this compound

| Heterocyclic System | Specific Derivative Example | Synthetic Approach | Application/Research Focus | Reference |

|---|---|---|---|---|

| Dihydropyrazole | 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole | Condensation of 5-nitrothiophene-2-carboxaldehyde with acetophenone, then cyclization with hydrazine. | Antituberculosis Agents | nih.gov |

| Benzimidazole | (1-{[1-(5-Nitro-thiophen-2-yl)-meth-(E)-ylidene]-amino}-1H-benzoimidazol-2-yl)-methanol | Condensation of a 5-nitrothiophene derivative with a substituted benzimidazole. | Biologically Active Compounds | ontosight.ai |

| Piperidine | Ethyl 4-((4-chlorobenzyl)((5-nitrothiophen-2-yl)methyl)amino)piperidine-1-carboxylate | Reaction of N-(4-chlorobenzyl)piperidin-4-amine with a reactive derivative of the methanol (e.g., halide). | Modulators of REV-ERB | google.com |

Mechanistic Research on Biological Interactions of 5 Nitrothiophen 2 Yl Methanol Derivatives

Nitro Group as a Pharmacophore in Biological Systems

The nitro group (–NO2) is a critical functional group in medicinal chemistry, frequently acting as a pharmacophore—a molecular feature responsible for a drug's biological activity. Its strong electron-withdrawing nature can significantly alter the electronic distribution within a molecule, which in turn affects properties like stability, solubility, and receptor binding affinity. This moiety is present in a wide array of therapeutic agents, including compounds with antineoplastic, antibiotic, and antiparasitic properties. The biological role of the nitro group is often paradoxical; it can be essential for the therapeutic effect while also contributing to toxicity, making it both a pharmacophore and a toxicophore. Its presence can enhance a drug's ability to target specific pathogens or cells, often through mechanisms involving selective toxicity.

The biological activity of many nitroaromatic compounds, including derivatives of (5-Nitrothiophen-2-yl)methanol, is not caused by the parent molecule itself but by its metabolic products. These compounds often function as prodrugs that require reductive bioactivation to exert their effects. This activation is a multi-step process catalyzed by enzymes known as nitroreductases, which are found in both mammalian cells and microorganisms.

The reduction process involves the transfer of electrons to the nitro group, leading to the sequential formation of highly reactive intermediates. The key steps in this pathway are:

One-electron reduction: The nitro group accepts an electron to form a nitro anion radical (NO₂⁻). This is often a crucial first step in the mechanism of action for antimicrobial nitro compounds.

Further reduction: The radical anion is further reduced, in a process that can involve multiple electron and proton transfers, to form a nitroso (–NO) derivative.

Final intermediates: Subsequent reduction yields a hydroxylamine (–NHOH) intermediate, and ultimately, the fully reduced amino (–NH₂) group.

These intermediates, particularly the nitroso and hydroxylamine species, are highly electrophilic and can covalently bind to cellular macromolecules such as DNA and proteins. This interaction can lead to DNA strand breaks, protein dysfunction, and the generation of oxidative stress through the production of reactive oxygen species (ROS), ultimately causing cellular damage and death.

Table 1: Key Intermediates in Nitro Group Reduction

| Intermediate | Chemical Formula | Role in Biological Activity |

| Nitro Anion Radical | R-NO₂⁻ | Initial reactive species; can participate in redox cycling to generate superoxide anions. |

| Nitroso Derivative | R-NO | Highly reactive electrophile; capable of forming covalent adducts with nucleophiles like thiols. |

| Hydroxylamine Derivative | R-NHOH | Can be further metabolized to form nitrenium ions that covalently modify DNA, leading to genotoxicity. |

| Amine Derivative | R-NH₂ | The final, stable product of the six-electron reduction; often represents detoxification of the nitro group. |

A significant mechanism through which the reactive intermediates of nitrothiophene reduction exert their effects is via interaction with biological nucleophiles, most notably thiols. The sulfhydryl group (–SH) of cysteine residues in proteins and in the antioxidant molecule glutathione is a soft nucleophile that readily reacts with the soft electrophilic intermediates generated from nitro group reduction.

The proposed mechanism involves the nucleophilic attack of a thiolate anion (RS⁻) on the electrophilic nitroso intermediate. This can lead to the formation of sulfinamide adducts, which covalently modify the protein or deplete the cell's glutathione stores. This has two major consequences:

Enzyme Inhibition: Covalent modification of cysteine residues in the active sites of essential enzymes can lead to their irreversible inhibition, disrupting critical cellular pathways.

Increased Oxidative Stress: Depletion of glutathione, a primary cellular antioxidant, compromises the cell's ability to neutralize ROS, leading to a state of oxidative stress and subsequent cellular damage.

Electrochemical studies have confirmed that the presence of thiols like glutathione and cysteamine significantly influences the redox behavior of nitroaromatic drugs, confirming a direct interaction that can alter the stability and reactivity of the nitro radical anion intermediate.

Structure-Activity Relationships (SAR) in Nitrothiophene Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, establishing the connection between the chemical structure of a molecule and its biological activity. For nitrothiophene derivatives, SAR studies aim to understand how modifications to the thiophene (B33073) ring, the position of the nitro group, and the nature of other substituents impact the compound's therapeutic efficacy and toxicological profile.

The biological activity of nitrothiophene derivatives can be finely tuned by altering the substituents on the thiophene ring. The nature, position, and electronic properties of these substituents play a crucial role.

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, in addition to the nitro group, can increase the electrophilicity of the thiophene ring. This enhances the molecule's susceptibility to enzymatic reduction, a key step in its activation. For example, computational studies on 2-methoxy-3-X-5-nitrothiophenes showed that substituents like a cyano (–CN) or a second nitro group (–NO₂) significantly lower the activation energy for nucleophilic attack compared to a simple hydrogen atom.

Lipophilicity and Halogens: The introduction of halogen atoms (e.g., Cl, Br) can increase the lipophilicity of the molecule. This may enhance its ability to cross biological membranes, such as the cell walls of bacteria, potentially leading to increased antibacterial activity.

Positional Isomerism: The position of the nitro group on the thiophene ring is critical. Studies on the genotoxicity of various thiophene derivatives revealed that 2-nitrothiophene (B1581588) exhibited the highest toxicity among 140 compounds tested, indicating that the C2 position is particularly important for this biological effect.

Table 2: Influence of Substituent Type on Nitrothiophene Activity

| Substituent Type | Example Groups | Predicted Effect on Biological Activity | Rationale |

| Strong Electron-Withdrawing | -NO₂, -CN, -SO₂CH₃ | Increase in potency/activity. | Enhances the reduction potential of the nitro group, facilitating the formation of reactive intermediates. |

| Halogens | -F, -Cl, -Br | Potential increase in activity. | Increases lipophilicity, which can improve cell membrane penetration. |

| Bulky/Steric Groups | -C(CH₃)₃ | Decrease in activity. | May sterically hinder the approach of the nitro group to the active site of a nitroreductase enzyme. |

| Hydrogen Bond Donors/Acceptors | -OH, -NH₂, -C=O | Variable; can increase or decrease activity. | Can form specific hydrogen bonds with the biological target, potentially increasing binding affinity but may also decrease membrane permeability. |

Chemists can modify the this compound scaffold by adding or altering functional groups to achieve a better balance of properties. For example, adding polar groups can improve aqueous solubility, which is often crucial for administration, while carefully controlling lipophilicity is necessary to ensure the molecule can pass through cell membranes without being so lipophilic that it causes toxicity issues like hERG inhibition. The goal is to find a derivative that resides within the "drug-like" chemical space, balancing properties such as molecular weight, polarity, and solubility.

Mechanistic Studies of Specific Biological Activities

Research into this compound and its derivatives has uncovered various biological activities, with antimicrobial and genotoxic effects being prominent. Mechanistic studies often point back to the reductive activation of the nitro group as the central event.

For instance, the genotoxicity of 2-nitrothiophene, a closely related compound, is well-documented. The mechanism is believed to involve the metabolic reduction of the nitro group within the cell to the N-hydroxylamine intermediate. This intermediate can be further activated, for example by acetylation or sulfation, to form a highly reactive nitrenium ion. This potent electrophile can then attack nucleophilic sites on DNA bases, primarily guanine, forming covalent DNA adducts. These adducts can disrupt DNA replication and transcription, leading to mutations and, ultimately, genotoxic effects. This mechanism of action, rooted in the bioactivation of the nitro group, is a common theme for many nitroaromatic compounds and is central to both their therapeutic potential as antimicrobials and their risk profile as potential mutagens.

Cytotoxicity and Apoptosis Induction Mechanisms

Thiophene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, often through the induction of apoptosis. For instance, a series of novel 5-(thiophen-2-yl)isoxazoles exhibited selective cytotoxicity against the MCF-7 human breast cancer cell line nih.gov. One of the most potent compounds, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6), displayed an IC50 value of 1.91 μM against MCF-7 cells nih.gov. Further investigation into its mechanism revealed that TTI-6 induces apoptosis, a form of programmed cell death nih.gov.

Similarly, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives have shown selective cytotoxic activity against the HCT-116 colon cancer cell line nih.gov. The induction of apoptosis by therapeutic agents is a critical mechanism in cancer treatment. In a study of a 4-aryl-4H-chromene derivative, apoptosis was confirmed to be the mechanism of cell death through morphological changes observed by Hoechst 33258 staining, DNA ladder formation, and the activation of caspase-3 nih.gov. The intrinsic pathway of apoptosis was implicated by the cleavage of caspase-9. Furthermore, this compound was found to down-regulate the expression of inhibitor of apoptosis proteins (IAPs) such as cIAP2, XIAP, and survivin in a cell-line-dependent manner nih.gov. The simultaneous down-regulation of multiple IAPs appears to be crucial for efficient cancer therapy nih.gov. Another study on a methanol (B129727) extract of Barleria hochstetteri demonstrated the induction of early and late apoptosis in breast and lung cancer cells through the activation of caspase-3 and inhibition of the anti-apoptotic protein Bcl-2 mdpi.com.

These findings from related thiophene and nitro-containing compounds suggest that this compound derivatives may exert their cytotoxic effects through the activation of intrinsic apoptotic pathways, involving caspase cascades and the modulation of IAP and Bcl-2 family proteins.

Inhibition of Specific Enzymes or Pathways

The biological activity of nitrothiophene derivatives can be attributed to their ability to inhibit specific enzymes or interfere with cellular pathways. A notable mechanism for nitro-substituted compounds is their activation by nitroreductase enzymes. For example, a series of nitrothiophene carboxamides were found to be activated by the NfsA and NfsB nitroreductase enzymes, which convert the compounds into their antibacterial forms within the cells nih.gov.

Furthermore, the 5-nitrothiophene moiety has been identified as a potential inhibitor of mycobacterial arylamine N-acetyltransferase, a key enzyme in the metabolism of the first-line antituberculosis drug isoniazid nih.gov. This suggests that derivatives of this compound could act as adjunctive therapeutic agents by modulating the efficacy of existing drugs. In a separate line of research, novel thiophene derivatives have been synthesized and identified as potent inhibitors of neuraminidase, an important target for the treatment of influenza. One such derivative, compound 4b, exhibited an IC50 value of 0.03 μM, which was more potent than the positive control, oseltamivir carboxylate nih.gov. Molecular docking studies indicated that the thiophene moiety plays a crucial role in binding to the active site of the neuraminidase enzyme nih.gov.

These studies highlight the potential for this compound derivatives to be designed as specific inhibitors of key enzymes involved in microbial pathogenesis.

Interaction with Cellular Components (e.g., Fungal Membranes)

The antifungal activity of thiophene derivatives has been linked to their interaction with fungal cellular components, particularly the cell membrane. A study on N-(thiophen-2-yl) nicotinamide derivatives demonstrated their fungicidal activity against cucumber downy mildew mdpi.com. One of the synthesized compounds, 4f, showed excellent efficacy in field trials, superior to some commercial fungicides mdpi.com.

While direct studies on the interaction of this compound with fungal membranes are limited, research on other nitro-containing compounds provides valuable insights. The essential oil of Aniba canelilla, which contains 1-nitro-2-phenylethane as its main component, exhibits antifungal activity against dermatophytes mdpi.com. The mechanism of action is suggested to be fungicidal, involving the modification of the fungal membrane, leading to plasmolysis and cytosolic extravasation mdpi.com. Similarly, a study on aminothioxanthones, which are bioisosteres of xanthones, demonstrated that their antifungal activity against Candida albicans involves altering the structural integrity of the cellular membrane without binding to ergosterol nih.gov.

These findings suggest that this compound derivatives could exert antifungal effects by disrupting the fungal cell membrane, a mechanism that is a promising avenue for the development of new antifungal agents.

Radiation Damage Studies of Nitrothiophene Derivatives

Nitroaromatic compounds, including nitrothiophene derivatives, are known for their radiosensitizing properties, which are linked to their ability to interact with radiation-induced radicals.

ESR and ENDOR Studies of Radical Formation

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying the formation and characteristics of free radicals in irradiated materials. The ESR spectra of irradiated substances can provide information about the identity and stability of the radical species formed. For example, ESR spectroscopy has been used to study the generation, accumulation, and decay of free radicals in irradiated cheese nih.gov. The ESR spectra of irradiated cheese samples showed a new signal that was attributed to free radicals from the radiolysis of proteins nih.gov.

In the context of dosimetry, ESR studies of irradiated sulfite salts have shown that the resulting SO3− radical is stable and its signal intensity is proportional to the absorbed radiation dose, making it a potential candidate for accidental dosimetry nih.gov. Although specific ESR and ENDOR (Electron Nuclear Double Resonance) studies on this compound were not found, the principles of these techniques would be directly applicable to investigating the radical cations and anions formed upon irradiation of this compound and its derivatives. Such studies would be crucial for understanding the initial steps of radiation damage and the mechanisms of radiosensitization.

Analysis of Radical Species and Degradation Pathways

Pulse radiolysis is a key technique used to study the reactivity of compounds with primary radical species generated by ionizing radiation. A study on a series of nitrothiophene derivatives investigated their reactivity with electron and oxygen radicals nih.gov. This research is valuable for understanding how these compounds might act as radiosensitizers in vivo.

The degradation of thiophene and its derivatives under ionizing radiation has also been investigated. In a study on the radiolytic degradation of thiophene, it was found that hydroxyl radicals, hydrated electrons, and hydrogen radicals were all responsible for its degradation iaea.orgresearchgate.net. Four degradation intermediates were identified: thiophene 1-oxide, thiophen-2-ol, 2,3-dihydrothiophen-2-ol, and acetic acid. Based on these products, two possible degradation pathways were proposed iaea.orgresearchgate.net. Interestingly, toxicological predictions suggested that some of the degradation products, such as thiophene 1-oxide and thiophen-2-ol, were more toxic than the parent thiophene molecule iaea.orgresearchgate.net.

A study on the radiolytic degradation of dodecane substituted with various energetic functional groups found that the nitro group was among those susceptible to damage, with the general trend for susceptibility to radiolytic damage being D–ONO2 > D–N3 > D–NHNO2 > D–NO2 rsc.org. This indicates that the nitro group in this compound would be a primary site for radiation-induced chemical changes.

Q & A

Q. Basic

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.

- Waste disposal : Segregate halogenated and nitro-containing waste for specialized treatment .

How is this compound utilized in hypoxia-activated prodrug development?

Advanced

As a nitro-aromatic group, it serves as a hypoxia-sensitive trigger. Under low oxygen, nitroreductases reduce the nitro group to an amine, releasing active drugs (e.g., HDAC inhibitors). Evaluate activation kinetics via:

- Hypoxic chamber assays : Measure cytotoxicity in cancer cell lines (e.g., HCT-116) under normoxic vs. hypoxic conditions.

- LC-MS/MS : Quantify prodrug conversion rates in tumor xenograft models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.